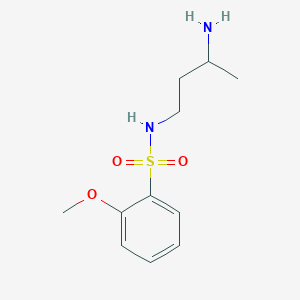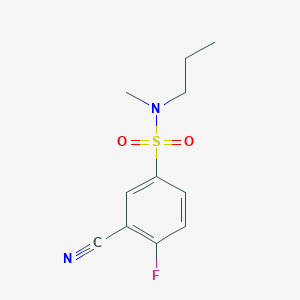
N-(3-aminobutyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminobutyl)-2-methoxybenzenesulfonamide, also known as 3-[(2-methoxyphenyl)sulfonyl]-1-butanamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been proposed that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Its analgesic effects may be due to its ability to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays to study different aspects of cellular and molecular biology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Synthesemethoden
The synthesis of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
In addition, N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been investigated for its antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has been suggested that its antitumor effects may be due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-aminobutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-9(12)7-8-13-17(14,15)11-6-4-3-5-10(11)16-2/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXACKQPLTLXRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)
![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)
![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)